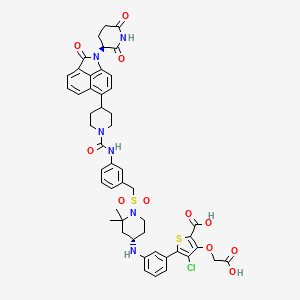
PROTAC PTPN2 degrader-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC PTPN2 degrader-2 is a potent agent designed to degrade the protein tyrosine phosphatase non-receptor type 2 (PTPN2). This compound holds significant potential for research in cancer and metabolic diseases due to its ability to modulate key signaling pathways involved in these conditions .
準備方法
The synthesis of PROTAC PTPN2 degrader-2 involves the use of PROTAC (Proteolysis Targeting Chimera) technology. This method converts an active-site-directed PTPN2 inhibitor into a selective degrader. The process typically involves the following steps:
化学反応の分析
PROTAC PTPN2 degrader-2 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are crucial for the activation and deactivation of the compound.
Substitution: This reaction type is involved in the modification of the PROTAC molecule to enhance its binding affinity and selectivity.
Common Reagents and Conditions: Reagents such as DMSO, PEG300, and Tween 80 are commonly used in these reactions.
Major Products: The primary product of these reactions is the this compound molecule itself, which is designed to degrade PTPN2 selectively.
科学的研究の応用
PROTAC PTPN2 degrader-2 has several scientific research applications:
作用機序
PROTAC PTPN2 degrader-2 exerts its effects by targeting PTPN2 for degradation. The mechanism involves the following steps:
Binding: The PROTAC molecule binds to PTPN2 and an E3 ubiquitin ligase simultaneously.
Ubiquitination: The E3 ligase tags PTPN2 with ubiquitin molecules, marking it for degradation.
Proteasomal Degradation: The ubiquitinated PTPN2 is recognized and degraded by the proteasome, leading to a reduction in PTPN2 levels.
類似化合物との比較
PROTAC PTPN2 degrader-2 is unique due to its high selectivity and potency in degrading PTPN2. Similar compounds include:
特性
分子式 |
C49H49ClN6O11S2 |
|---|---|
分子量 |
997.5 g/mol |
IUPAC名 |
3-(carboxymethoxy)-4-chloro-5-[3-[[(4S)-1-[[3-[[4-[1-[(3S)-2,6-dioxopiperidin-3-yl]-2-oxobenzo[cd]indol-6-yl]piperidine-1-carbonyl]amino]phenyl]methylsulfonyl]-2,2-dimethylpiperidin-4-yl]amino]phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C49H49ClN6O11S2/c1-49(2)24-32(51-31-9-4-7-29(23-31)43-41(50)42(67-25-39(58)59)44(68-43)47(62)63)18-21-55(49)69(65,66)26-27-6-3-8-30(22-27)52-48(64)54-19-16-28(17-20-54)33-12-13-36-40-34(33)10-5-11-35(40)46(61)56(36)37-14-15-38(57)53-45(37)60/h3-13,22-23,28,32,37,51H,14-21,24-26H2,1-2H3,(H,52,64)(H,58,59)(H,62,63)(H,53,57,60)/t32-,37-/m0/s1 |
InChIキー |
GTNMUWOJHCUFGS-OCZFFWILSA-N |
異性体SMILES |
CC1(C[C@H](CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)[C@H]7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C |
正規SMILES |
CC1(CC(CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


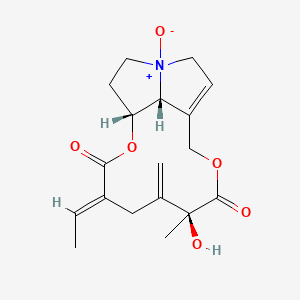

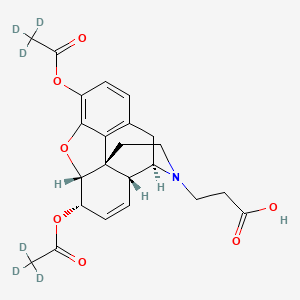
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
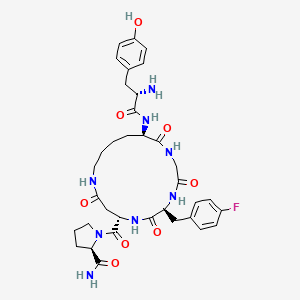
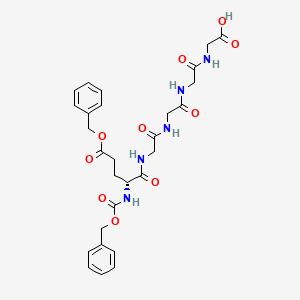
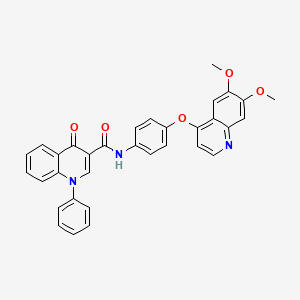
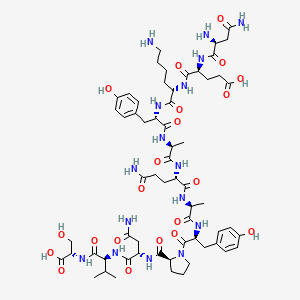
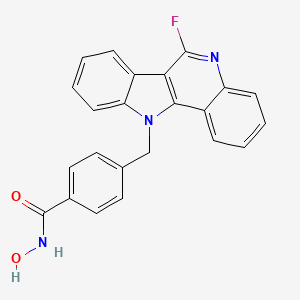
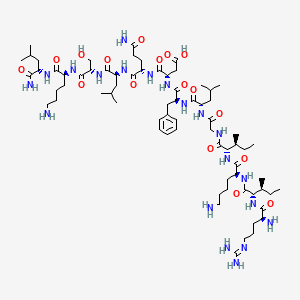


![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
